molecular formula C22H18F4N4O2S B2687730 2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide CAS No. 1181494-55-2

2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide

Cat. No.: B2687730
CAS No.: 1181494-55-2
M. Wt: 478.47
InChI Key: YVFDQBOFPSHTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H18F4N4O2S and its molecular weight is 478.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is related to a class of substances studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Research on analogues has shown that specific substitutions on the pyrimidine ring can significantly affect biological activity and cellular permeability, highlighting the importance of precise chemical modifications for potential therapeutic applications (Palanki et al., 2000).
  • A study on the synthesis and pharmacological evaluation of certain pyrimidine carboxamides demonstrated their antihypertensive activity. This work underscores the potential of pyrimidine derivatives in developing new antihypertensive agents (Alam et al., 2010).

Biological Activity and Potential Applications

  • Pyrimidine derivatives have been explored for their antipathogenic activities, particularly against bacterial cells in both free and adherent states. This research suggests the potential for developing novel antimicrobial agents based on pyrimidine chemistry (Limban et al., 2011).
  • The modification of pyrimidine analogues to include trifluoromethyl groups has been studied to create new 4,5-dihydroorotic acid analogues. These compounds have potential applications in medicinal chemistry due to their unique structural properties (Sukach et al., 2015).
  • Novel pyrazoles derived from a pyrimidine scaffold were synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties. This research highlights the versatility of pyrimidine derivatives in addressing various health conditions (Thangarasu et al., 2019).

Properties

IUPAC Name

2-(4-fluorophenyl)-4-methyl-6-methylsulfanyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)phenyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F4N4O2S/c1-12-17(21(33-2)30-18(28-12)13-3-7-15(23)8-4-13)20(32)29-16-9-5-14(6-10-16)19(31)27-11-22(24,25)26/h3-10H,11H2,1-2H3,(H,27,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVFDQBOFPSHTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)SC)C(=O)NC3=CC=C(C=C3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.